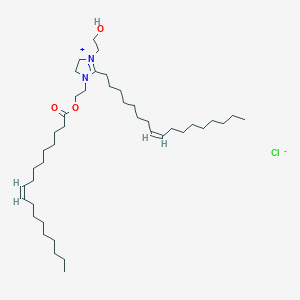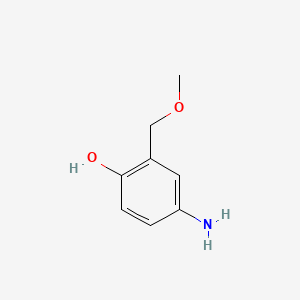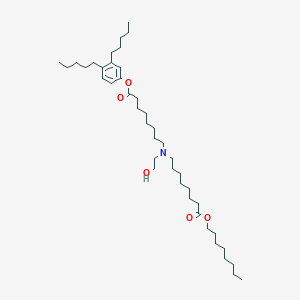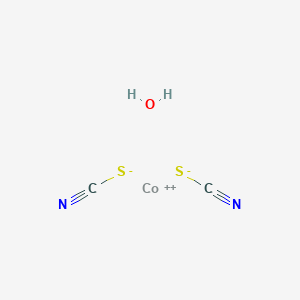
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound with a unique structure It is characterized by the presence of a heptadec-8-en-1-yl group, a hydroxyethyl group, and an oleoyloxyethyl group attached to an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper wire/Me6TREN catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as single-electron transfer living radical polymerization (SET-LRP) can be employed to achieve efficient functionalization of the imidazolium core .
Chemical Reactions Analysis
Types of Reactions
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the synthesis of hydrogels and other polymeric materials.
2-Ethylhexyl acrylate: Employed in the production of adhesives, coatings, and other materials.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C42H79ClN2O3 |
|---|---|
Molecular Weight |
695.5 g/mol |
IUPAC Name |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride |
InChI |
InChI=1S/C42H79N2O3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43(37-39-45)35-36-44(41)38-40-47-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,45H,3-16,21-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
InChI Key |
VMIIEFYSFQUCQO-AWLASTDMSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)
![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)


![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)

![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)
![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
